Mutagenic Safety Profile: 20-Fold Higher Threshold vs. Benzoylated Analogs
O-Acetyl acetohydroxamate (N-(Acetyloxy)acetamide) exhibits a minimum significant mutagenic response at 430 µM in bacterial assays, which is over 20-fold higher than the 21 µM threshold for its O-benzoyl analog (O-benzoyl benzohydroxamate) [1]. This indicates a substantially reduced mutagenic liability for the acetyl-protected form, making it a safer choice for applications where inadvertent genotoxicity is a concern. While the benzoylated analog is more potent, its lower safety margin may limit its utility in certain biological or pharmaceutical contexts.
| Evidence Dimension | Minimum significant mutagenic concentration |
|---|---|
| Target Compound Data | 430 µM |
| Comparator Or Baseline | O-Benzoyl benzohydroxamate: 21 µM |
| Quantified Difference | 20.5-fold higher concentration required for mutagenic response |
| Conditions | Salmonella typhimurium mutagenicity assay; concentration required for minimum significant response |
Why This Matters
For applications in medicinal chemistry or prodrug design, a 20-fold higher mutagenic threshold offers a wider safety margin and reduces the risk of off-target genotoxicity, which is a critical differentiator for compound selection.
- [1] Wang, C. Y., et al. (1978). Mutagenicity of Hydroxamic Acids and the Probable Involvement of Carbamoylation. Cancer Research, 38(11 Pt 1), 4486-4489. View Source
